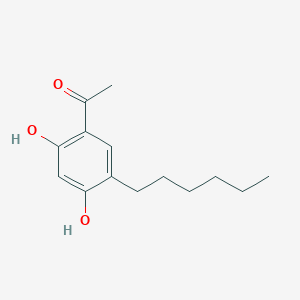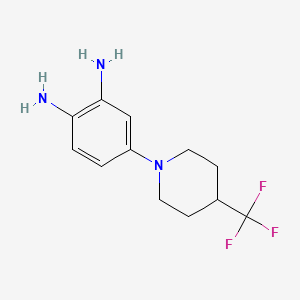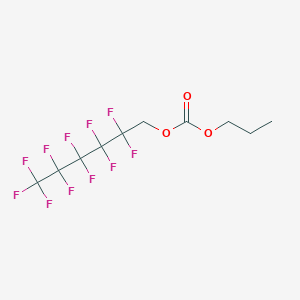
Propyl 1H,1H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique properties, including high thermal and chemical stability. This compound is part of a broader class of perfluoroalkyl substances, which are characterized by their strong carbon-fluorine bonds. These bonds contribute to the compound’s resistance to degradation and its effectiveness in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of propyl alcohol with 1H,1H-perfluorohexyl chloroformate. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is usually catalyzed by a base such as pyridine or triethylamine, which neutralizes the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity. Advanced purification techniques such as distillation and recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and surfactants
Mécanisme D'action
The mechanism of action of Propyl 1H,1H-perfluorohexyl carbonate involves its interaction with molecular targets through its carbonate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The perfluorohexyl chain enhances the compound’s stability and resistance to metabolic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Fluorotelomer alcohols (FTOH)
Uniqueness
Propyl 1H,1H-perfluorohexyl carbonate stands out due to its unique combination of a propyl group and a perfluorohexyl chain. This structure imparts both hydrophobic and oleophobic properties, making it highly effective in reducing surface tension and enhancing the performance of materials in which it is used .
Propriétés
Formule moléculaire |
C10H9F11O3 |
|---|---|
Poids moléculaire |
386.16 g/mol |
Nom IUPAC |
propyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C10H9F11O3/c1-2-3-23-5(22)24-4-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h2-4H2,1H3 |
Clé InChI |
WEPWYPQKENHJFS-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



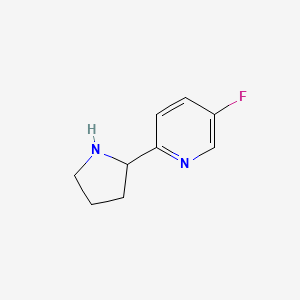
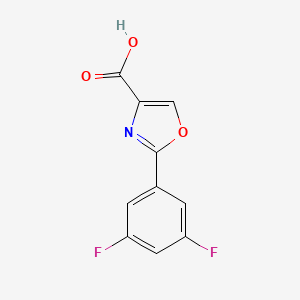
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
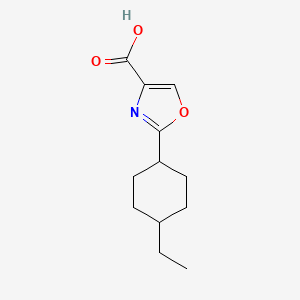
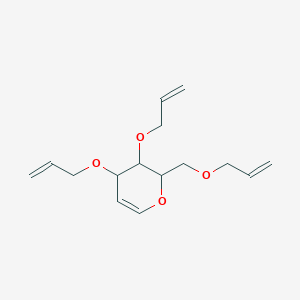
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
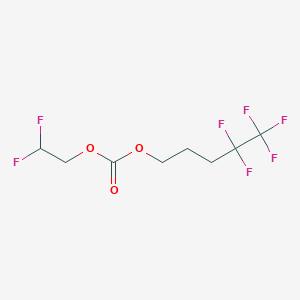
![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)
